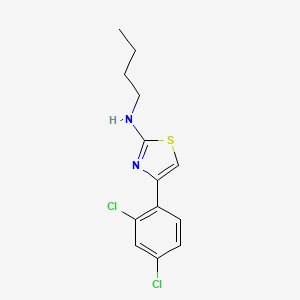

N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2S/c1-2-3-6-16-13-17-12(8-18-13)10-5-4-9(14)7-11(10)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQDAMGDNDSUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with butylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

2,4-dichlorophenyl isothiocyanate+butylamine→this compound

The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in the thiazole ring enables nucleophilic substitution. For example:

-

Acylation : Reacting with acetic anhydride or benzoyl chloride under basic conditions forms N-acetyl or N-benzoyl derivatives.

Example :

. -

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products .

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes:

-

With aromatic aldehydes :

.

These reactions are typically carried out in ethanol or methanol under reflux, catalyzed by acids like HCl. -

With heterocyclic aldehydes : For example, condensation with furfural forms fused heterocycles .

Multi-Component Reactions

Thiazole derivatives are key intermediates in multi-component syntheses:

-

Pyran derivatives : Reaction with malononitrile and substituted benzaldehydes produces pyran-linked thiazoles .

Conditions : Ethanol, room temperature, 8–12 hours.

Yield : ~60–75% . -

Thiazolidinones : Cyclization with thioglycolic acid forms thiazolidinone rings .

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophilic substitution:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the para position relative to chlorine.

-

Sulfonation : Concentrated yields sulfonic acid derivatives.

Coupling Reactions

Palladium-catalyzed Suzuki coupling enables aryl functionalization:

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide or oxidizes the thiazole sulfur to sulfoxide/sulfone .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine .

Data Table: Key Reaction Pathways and Conditions

Mechanistic Insights

-

Nucleophilic reactivity : The 2-amine group’s lone pair facilitates attack on electrophiles (e.g., acyl chlorides) .

-

Steric effects : The N-butyl group may hinder reactions at the 2-position, favoring substitutions on the dichlorophenyl ring .

-

Electronic effects : Electron-withdrawing Cl groups on the phenyl ring deactivate it toward electrophilic substitution.

Scientific Research Applications

N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Key structural analogs are compared below:

Key Observations :

Physicochemical Properties

- Lipophilicity : The N-butyl group likely increases logP compared to N-benzyl derivatives (benzyl introduces aromaticity but less hydrophobicity than a straight-chain alkyl group) .

- Solubility : Aliphatic amines (e.g., butyl) may improve aqueous solubility relative to aryl-substituted analogs (e.g., 2,6-dichlorophenyl in ).

- Collision Cross Section (CCS) : For N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, predicted CCS values range from 175.0–191.8 Ų (adduct-dependent), suggesting moderate molecular size and rigidity .

Biological Activity

N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and relevant case studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

In a study by Millet et al., the compound showed a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells with moderate toxicity to non-cancerous cells . The mechanism of action appears to involve induction of apoptosis through caspase activation and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The compound's effectiveness against these strains suggests its potential as a lead candidate for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Research indicates that thiazole derivatives can exhibit significant anticonvulsant effects in animal models.

Table 3: Anticonvulsant Activity of this compound

The results indicate that the compound may modulate neurotransmitter systems involved in seizure activity.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, introducing various substituents on the thiazole ring can significantly affect potency and selectivity against cancer cell lines .

A study by Kim et al. explored a series of thiazole derivatives and found that modifications led to improved pharmacological profiles. Specifically, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their counterparts with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves condensation of 2,4-dichlorophenyl isothiocyanate with butylamine derivatives, followed by cyclization with α-haloketones. Solvent choice (e.g., dichloromethane or DMF) and reflux conditions significantly impact reaction kinetics and product purity. Triethylamine is often used as a base to neutralize HCl byproducts, improving yield . Crystallization from ethanol or DMSO/water mixtures enhances purity, as evidenced by single-crystal X-ray diffraction (SC-XRD) validation .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer: Structural confirmation requires multimodal characterization:

- FTIR : Peaks at ~3150 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C–C aromatic) validate the thiazole core and substituents .

- SC-XRD : Monoclinic crystal system (space group P2₁/c) with unit cell parameters (a = 13.027 Å, b = 10.118 Å, c = 7.716 Å) confirms molecular geometry and packing .

- NMR : ¹H NMR signals for N-butyl protons (δ ~0.9–1.6 ppm) and aromatic protons (δ ~6.8–7.5 ppm) distinguish substituent environments .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98% required for biological assays). Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for stability). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Cl contacts) influencing crystallinity and shelf-life .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

- Methodological Answer: SC-XRD data reveal dimeric packing via C–H···Cl hydrogen bonds (2.8–3.2 Å), stabilizing the lattice and influencing solubility. Hirshfeld surface analysis shows 40–50% contribution from Cl···H contacts, correlating with low aqueous solubility but enhanced stability in nonpolar solvents .

Q. What computational methods are suitable for predicting biological activity and binding mechanisms of this thiazole derivative?

- Methodological Answer: Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations predict interactions with targets like BuChE-IDO1. Key parameters include:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., thiazole N) for hydrogen bonding.

- ADMET profiling : Predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP450 inhibition risks .

Q. How can structural modifications improve selectivity in enzyme inhibition assays?

- Methodological Answer: Substituent optimization via SAR studies:

- 2,4-Dichlorophenyl group : Enhances hydrophobic interactions with enzyme pockets (ΔG = −8.2 kcal/mol in docking).

- N-butyl chain : Adjusting alkyl length (C3–C5) balances lipophilicity (clogP = 3.5–4.2) and metabolic stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Standardize assay protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.